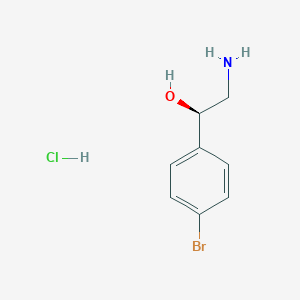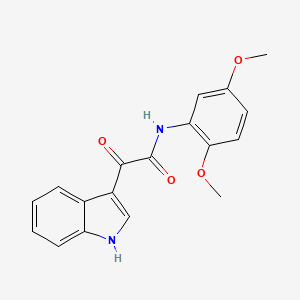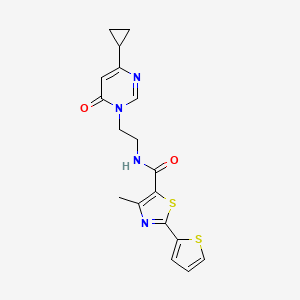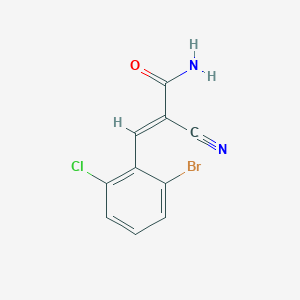
(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide, also known as BCP, is a chemical compound that has been widely studied in scientific research. It is a member of the enamide family of compounds and has been found to have a range of interesting properties that make it useful for a variety of applications.
作用機序
The mechanism of action of (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood, but it is thought to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and fungi. It is also thought to have an effect on the cell membrane, which may contribute to its antifungal properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with the cell cycle. In addition, this compound has been shown to have an effect on the immune system, stimulating the production of cytokines and other immune system molecules.
実験室実験の利点と制限
One of the main advantages of using (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a useful tool for studying these types of cells and for developing new treatments for cancer and fungal infections. However, one limitation of using this compound in lab experiments is that it is a complex compound that can be difficult to synthesize and purify.
将来の方向性
There are several future directions for research involving (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide. One area of interest is the development of new anticancer and antifungal drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of how it works and how it can be used to develop new treatments. Finally, there is also interest in exploring the use of this compound in other areas of research, such as immunology and microbiology.
合成法
The synthesis of (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide is a complex process that involves several steps. The starting material for the synthesis is 2,6-dibromochlorobenzene, which is reacted with sodium hydride to form a Grignard reagent. This reagent is then reacted with ethyl cyanoacetate to form the intermediate product, which is then reacted with acetic anhydride to form the final product, this compound.
科学的研究の応用
(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied in scientific research due to its interesting properties. It has been found to have anticancer properties and has been shown to inhibit the growth of several different types of cancer cells. This compound has also been studied for its antifungal properties and has been found to be effective against several different types of fungi.
特性
IUPAC Name |
(E)-3-(2-bromo-6-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGZKJFKGFNCOX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)/C=C(\C#N)/C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


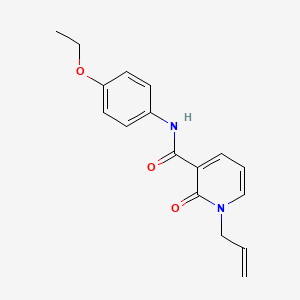
![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)
![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
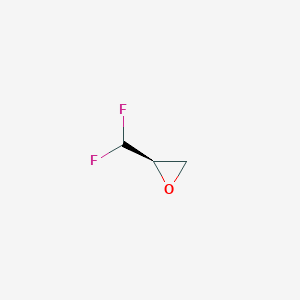
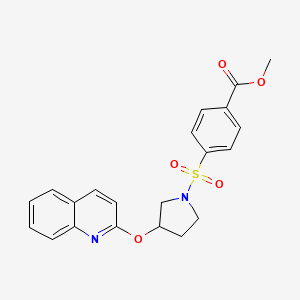
amine](/img/structure/B2581078.png)
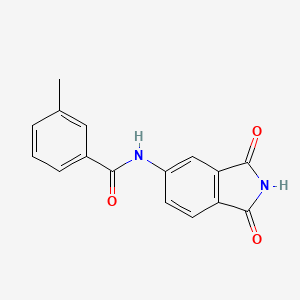
![3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo-](/img/structure/B2581082.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)
